Methyl3-chloro-5-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-chloro-5-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate is a chemical compound with the molecular formula C7H6ClNO3. It is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-5-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves multicomponent reactions. One common method includes the use of a catalytic multicomponent protocol, where various reactants are combined in the presence of a catalyst to form the desired product . The reaction conditions often involve the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as column chromatography are used for purification .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-5-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .
Scientific Research Applications
Methyl 3-chloro-5-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of various chemical products
Mechanism of Action
The mechanism of action of Methyl 3-chloro-5-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylate
- Methyl 1-(4-chlorophenyl)-2-hydroxy-6-oxo-4-phenyl-1,6-dihydropyridine-3-carboxylate
Uniqueness
Methyl 3-chloro-5-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of both hydroxyl and chloro groups, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C7H6ClNO4 |
---|---|
Molecular Weight |
203.58 g/mol |
IUPAC Name |
methyl 3-chloro-5-hydroxy-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C7H6ClNO4/c1-13-7(12)5-3(8)2-4(10)6(11)9-5/h2,10H,1H3,(H,9,11) |
InChI Key |
JUUYVTOJFIGJLY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=O)N1)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.